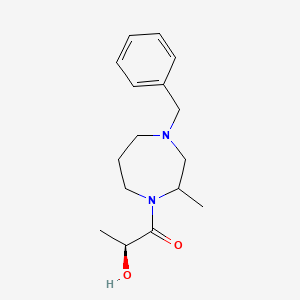![molecular formula C15H19N3O2 B6970289 (2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide](/img/structure/B6970289.png)
(2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide is a compound that features a chiral center at the second carbon atom, making it an enantiomerically pure substance. This compound contains an imidazole ring, which is a five-membered heterocyclic structure with two nitrogen atoms. The presence of the imidazole ring is significant as it is a common motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of (2S)-2-hydroxypropanamide with 1-(2-phenylethyl)imidazole-2-carbaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]acetamide
- (2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]butanamide
Uniqueness
(2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide is unique due to its specific structural features, including the chiral center and the presence of the imidazole ring. These characteristics contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
(2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-12(19)15(20)17-11-14-16-8-10-18(14)9-7-13-5-3-2-4-6-13/h2-6,8,10,12,19H,7,9,11H2,1H3,(H,17,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZLLRYWARXXSK-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN1CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=NC=CN1CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
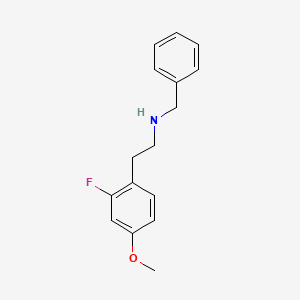
![1-[3-(5-bromopyridin-3-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B6970224.png)
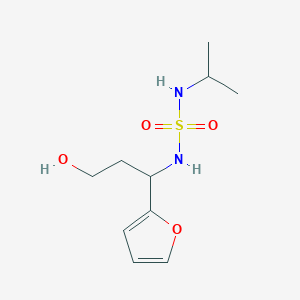
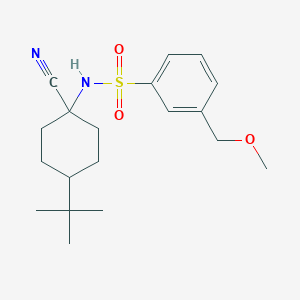

![[4-[(1-Ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B6970251.png)
![N-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6970252.png)
![1-{4-[2-(Morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B6970265.png)
![(2S)-N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxypropanamide](/img/structure/B6970280.png)
![methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate](/img/structure/B6970297.png)
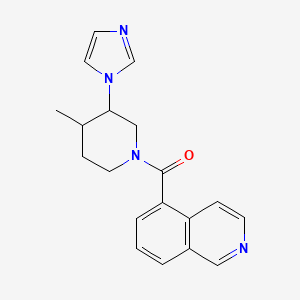
![(2-Chlorofuran-3-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6970318.png)
![5-[4-[(3,4-Difluorophenyl)methylidene]piperidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B6970321.png)
